molecular formula C19H19NO4 B14723806 N-(4-Oxo-4-phenylbutanoyl)-L-phenylalanine CAS No. 5891-60-1

N-(4-Oxo-4-phenylbutanoyl)-L-phenylalanine

Cat. No.: B14723806
CAS No.: 5891-60-1
M. Wt: 325.4 g/mol
InChI Key: SHHFHPCVZJMZLG-INIZCTEOSA-N
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Description

N-(4-Oxo-4-phenylbutanoyl)-L-phenylalanine is a chemical compound that belongs to the family of phenylalanine derivatives This compound is characterized by the presence of a phenyl group attached to a butanoyl moiety, which is further linked to an oxo group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Oxo-4-phenylbutanoyl)-L-phenylalanine typically involves the reaction of 4-oxo-4-phenylbutanoic acid with L-phenylalanine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods could include the use of automated synthesis equipment and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-Oxo-4-phenylbutanoyl)-L-phenylalanine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) and nitric acid (HNO₃).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-(4-Oxo-4-phenylbutanoyl)-L-phenylalanine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of N-(4-Oxo-4-phenylbutanoyl)-L-phenylalanine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved could include inhibition of key metabolic enzymes or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Oxo-4-phenylbutanoyl)-L-tyrosine
  • N-(4-Oxo-4-phenylbutanoyl)-L-tryptophan
  • N-(4-Oxo-4-phenylbutanoyl)-L-leucine

Uniqueness

N-(4-Oxo-4-phenylbutanoyl)-L-phenylalanine is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the phenylalanine moiety allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

5891-60-1

Molecular Formula

C19H19NO4

Molecular Weight

325.4 g/mol

IUPAC Name

(2S)-2-[(4-oxo-4-phenylbutanoyl)amino]-3-phenylpropanoic acid

InChI

InChI=1S/C19H19NO4/c21-17(15-9-5-2-6-10-15)11-12-18(22)20-16(19(23)24)13-14-7-3-1-4-8-14/h1-10,16H,11-13H2,(H,20,22)(H,23,24)/t16-/m0/s1

InChI Key

SHHFHPCVZJMZLG-INIZCTEOSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CCC(=O)C2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CCC(=O)C2=CC=CC=C2

Origin of Product

United States

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